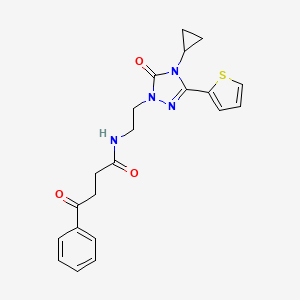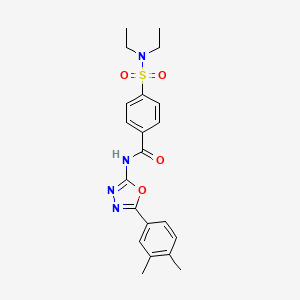![molecular formula C25H20Cl2N2O4 B2730698 ethyl 3-benzoyl-1-(2,4-dichlorobenzyl)-7-hydroxy-2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 339028-67-0](/img/structure/B2730698.png)
ethyl 3-benzoyl-1-(2,4-dichlorobenzyl)-7-hydroxy-2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl 3-benzoyl-1-(2,4-dichlorobenzyl)-7-hydroxy-2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is a complex organic molecule. It contains several functional groups including a benzoyl group, a dichlorobenzyl group, a hydroxy group, and a carboxylate group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the aforementioned functional groups. For example, benzoyl and dichlorobenzyl groups could potentially be introduced through Friedel-Crafts acylation or alkylation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[3,2-b]pyridine core of the molecule is a bicyclic structure with nitrogen atoms incorporated into the rings .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the benzoyl and dichlorobenzyl groups could undergo electrophilic aromatic substitution reactions . The carboxylate group could participate in various reactions such as esterification or amidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar functional groups like carboxylate and hydroxy could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : A study details the phosphine-catalyzed annulation to synthesize highly functionalized tetrahydropyridines, highlighting the use of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in the process. This study contributes to understanding the synthesis of complex pyridine derivatives (Zhu, Lan, & Kwon, 2003).
Characterization of Ligands : Another research focuses on the synthesis and characterization of benzyl- and ethyl-substituted pyridine ligands in diiron(II) complexes, providing insights into the structural and chemical properties of these compounds (Carson & Lippard, 2006).
Medicinal Chemistry
- Histone Deacetylase Inhibitors : Research on synthetic histone deacetylase inhibitors mentions a class of compounds including a similar structure to ethyl 3-benzoyl-1-(2,4-dichlorobenzyl)-7-hydroxy-2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, emphasizing their potential in medicinal chemistry (Mai et al., 2004).
Heterocyclic Chemistry
Heterocyclic Derivatives Synthesis : A study presents a methodology for synthesizing ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates, which is relevant to understanding the chemical behavior and synthesis of related heterocyclic compounds (Molina, Alajarín, & Sánchez-Andrada, 1993).
Reactivity Studies : Another research examines the reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, contributing to the broader understanding of the reactivity of similar complex molecules (Harb et al., 1989).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-benzoyl-1-[(2,4-dichlorophenyl)methyl]-2-methyl-7-oxo-4H-pyrrolo[3,2-b]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O4/c1-3-33-25(32)18-12-28-21-20(23(30)15-7-5-4-6-8-15)14(2)29(22(21)24(18)31)13-16-9-10-17(26)11-19(16)27/h4-12H,3,13H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGRNLZVYMGRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)N(C(=C2C(=O)C3=CC=CC=C3)C)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2730615.png)


![6-(3-Methoxyphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)



![2-[2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]acetic acid](/img/structure/B2730628.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2730629.png)

![6-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-[(4-methoxybenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B2730635.png)
![(E)-N-(4-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2730637.png)